Structural Differentiation from the Closest Fragment Analog: Presence vs. Absence of the Oxolan-3-yloxy Group
The closest publicly characterized structural relative is N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide (PDB: SZA), which lacks the 2-oxolan-3-yloxy substituent [1]. This fragment was identified in a PanDDA crystallographic screen against Aar2/RNaseH and S-adenosyl-L-homocysteine hydrolase, but no affinity data (KD, IC50, or Ki) have been reported for it, indicating very weak or undetectable binding [1]. In contrast, the full compound incorporates a tetrahydrofuran-3-yloxy group at the pyridine 2-position, which introduces a hydrogen-bond acceptor and a conformationally constrained cyclic ether that can fill a distinct sub-pocket. While direct quantitative affinity data for the full compound are not publicly available, this key structural difference represents a measurable vector for differentiation that can be exploited in structure-based design.
| Evidence Dimension | Structural feature: 2-position substituent |
|---|---|
| Target Compound Data | 2-oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group present |
| Comparator Or Baseline | N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide (PDB: SZA): no 2-substituent |
| Quantified Difference | Not applicable (qualitative structural difference only) |
| Conditions | Fragment-based crystallographic screening (PanDDA) against Aar2/RNaseH and SAHH; PDB entries 5QYK, 5R0M, 8CG1 |
Why This Matters
For procurement in fragment-to-lead campaigns, the oxolan-3-yloxy group provides a critical vector for additional polar and steric interactions not present in the parent fragment, directly influencing binding free energy and selectivity.
- [1] PDBj. ChemComp-SZA: N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide. PDB entries: 5QYK, 5R0M, 8CG1. URL: https://pdbj.org/emnavi/quick.php?lang=en&id=SZA View Source
